molecular formula C17H16N4O2S B3012066 (E)-2-phenyl-N-[(6-pyrazol-1-ylpyridin-3-yl)methyl]ethenesulfonamide CAS No. 1198066-84-0

(E)-2-phenyl-N-[(6-pyrazol-1-ylpyridin-3-yl)methyl]ethenesulfonamide

Cat. No.: B3012066
CAS No.: 1198066-84-0
M. Wt: 340.4
InChI Key: VTOHMLIYZCRNAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-2-phenyl-N-[(6-pyrazol-1-ylpyridin-3-yl)methyl]ethenesulfonamide is a synthetic small molecule of significant interest in medicinal chemistry and drug discovery research. Its structure incorporates a pyrazole-linked pyridine moiety, a privileged scaffold in pharmacology that is frequently explored for targeting protein kinases and other enzymes . The presence of the (E)-ethenesulfonamide group is a key feature, as sulfonamide derivatives are widely investigated for their antimicrobial properties and their ability to act as enzyme inhibitors by mimicking transition states or key biological intermediates . The molecular framework suggests potential for a range of bioactivities. Researchers are directed to study this compound as a potential protein kinase inhibitor, given the established role of similar aminoheteroaryl compounds in modulating kinase activity involved in cell growth and proliferation . Furthermore, the distinct structure makes it a valuable candidate for probing novel biological targets, such as the MYST family of lysine acetyltransferases, where inhibitors with complex heterocyclic systems are of growing interest . This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic procedures in humans or animals. Researchers should handle this compound with care and in accordance with all applicable laboratory safety regulations.

Properties

IUPAC Name

(E)-2-phenyl-N-[(6-pyrazol-1-ylpyridin-3-yl)methyl]ethenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O2S/c22-24(23,12-9-15-5-2-1-3-6-15)20-14-16-7-8-17(18-13-16)21-11-4-10-19-21/h1-13,20H,14H2/b12-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTOHMLIYZCRNAH-FMIVXFBMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CS(=O)(=O)NCC2=CN=C(C=C2)N3C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/S(=O)(=O)NCC2=CN=C(C=C2)N3C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-phenyl-N-[(6-pyrazol-1-ylpyridin-3-yl)methyl]ethenesulfonamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrazolylpyridine Moiety: This can be achieved by reacting 3-chloropyridine with pyrazole in the presence of a base such as potassium carbonate.

    Coupling with Phenyl Group: The pyrazolylpyridine intermediate is then coupled with a phenyl group through a palladium-catalyzed cross-coupling reaction.

    Introduction of the Ethenesulfonamide Group: Finally, the ethenesulfonamide group is introduced via a sulfonylation reaction using ethenesulfonyl chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the employment of robust catalysts to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(E)-2-phenyl-N-[(6-pyrazol-1-ylpyridin-3-yl)methyl]ethenesulfonamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group, where nucleophiles such as amines or thiols can replace the sulfonamide moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted sulfonamides.

Scientific Research Applications

(E)-2-phenyl-N-[(6-pyrazol-1-ylpyridin-3-yl)methyl]ethenesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor due to its sulfonamide group.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of bacterial infections.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of (E)-2-phenyl-N-[(6-pyrazol-1-ylpyridin-3-yl)methyl]ethenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), allowing it to inhibit enzymes such as dihydropteroate synthase in bacteria. This inhibition disrupts the synthesis of folic acid, which is essential for bacterial growth and replication.

Comparison with Similar Compounds

Key Observations :

  • Polarity and Solubility: The pyridazinone-containing analogue (CAS 1021253-79-1) exhibits higher polarity, suggesting improved aqueous solubility compared to the target compound .
  • Electronic Effects : Methoxy groups in ’s compound enhance electron-donating capacity, which may influence receptor affinity .

Spectroscopic and Analytical Comparisons

  • NMR Data :
    • The target’s sulfonamide NH proton is expected near δ 9–10 ppm, similar to δ 9.43 ppm observed in ’s compound .
    • Pyrazole protons in the target may resonate at δ 6.5–7.5 ppm, aligning with shifts in fluorinated pyrazoles (δ 6.3–7.2 ppm) from .
  • Mass Spectrometry : High-resolution MS data (e.g., [M+H]+ = 395.1221 for ’s compound) validates molecular integrity, a method applicable to the target .

Crystallographic and Computational Insights

Structural determination of analogues relies on software like SHELXL (for refinement) and ORTEP (for visualization), ensuring accurate conformational analysis . The target compound’s (E)-configuration and pyrazole orientation would benefit from similar computational validation.

Biological Activity

Introduction

(E)-2-phenyl-N-[(6-pyrazol-1-ylpyridin-3-yl)methyl]ethenesulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structural features, which may confer specific biological properties, including anticancer activity and enzyme inhibition.

Chemical Structure and Synthesis

The compound has a complex structure that includes a phenyl group, a pyrazolylpyridine moiety, and an ethenesulfonamide group. The synthesis typically involves multi-step organic reactions, including:

  • Formation of the Pyrazolylpyridine Moiety : Reaction of 3-chloropyridine with pyrazole in the presence of a base.
  • Coupling with the Phenyl Group : A palladium-catalyzed cross-coupling reaction.
  • Introduction of the Ethenesulfonamide Group : A sulfonylation reaction using ethenesulfonyl chloride.

These synthetic routes are crucial for producing compounds with desired biological activities and properties.

Anticancer Properties

Recent studies have indicated that (E)-N-Aryl-2-ethenesulfonamide derivatives exhibit significant anticancer properties. Notably, compounds related to this compound have shown potent cytotoxicity against various cancer cell lines. For instance, a series of similar sulfonamides demonstrated IC50 values ranging from 5 to 10 nM against resistant cancer cell lines .

Structure-Activity Relationship (SAR)

A quantitative structure–activity relationship (QSAR) analysis performed on multiple sulfonamide derivatives revealed that electronic and steric descriptors significantly influence their anticancer activity. Key findings include:

  • Electronic Descriptors : The highest occupied molecular orbital energy (EHOMO) was positively correlated with anticancer activity.
  • Steric Descriptors : Parameters such as the R index and hydrophobicity (log P) were also critical in predicting biological efficacy.

The model achieved a high correlation coefficient (R2=0.81R^2=0.81), indicating robust predictive capabilities for anticancer activity .

The mechanism through which these compounds exert their anticancer effects involves:

  • Microtubule Disruption : Similar compounds have been shown to destabilize microtubules, leading to cell cycle arrest in the mitotic phase.
  • Caspase Activation : Induction of apoptosis through caspase pathways has been observed, further contributing to their cytotoxic effects .

Enzyme Inhibition

The sulfonamide group in this compound suggests potential as an enzyme inhibitor. This characteristic is common among sulfonamides, which often target bacterial dihydropteroate synthase, making them valuable in antibacterial applications.

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with other well-known sulfonamides:

Compound NameAntibacterial ActivityAnticancer ActivityUnique Features
SulfamethoxazoleYesLimitedCommonly used antibiotic
SulfadiazineYesModerateUsed in veterinary medicine
(E)-2-phenyl-N-(...)PotentiallyHighContains pyrazolylpyridine moiety

This table illustrates how this compound may offer enhanced anticancer properties compared to traditional sulfonamides .

Study on Anticancer Activity

In a study focusing on the anticancer properties of N-Aryl sulfonamides, it was found that modifications to the aryl groups significantly influenced cytotoxicity. The most effective compound exhibited a reduction in tumor size in xenograft models, suggesting promising in vivo efficacy .

QSAR Analysis Study

Another investigation utilized QSAR modeling to predict the biological activities of 40 different sulfonamide derivatives. The results highlighted key molecular descriptors that could guide future drug design efforts aimed at enhancing anticancer activity while minimizing side effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.